molecular formula C17H17N B085885 Azapetine CAS No. 146-36-1

Azapetine

Cat. No. B085885
CAS RN: 146-36-1
M. Wt: 235.32 g/mol
InChI Key: NYGHGTMKALXFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azapetine is a vasodilator . It is a nitrogen-containing heterocyclic compound with the molecular formula C17H17N .


Molecular Structure Analysis

Azapetine has a complex molecular structure. It belongs to the class of organic compounds known as benzazepines, which are organic compounds containing a benzene ring fused to an azepine ring (an unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom) . Azapetine contains a total of 37 bonds; 20 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, and 1 tertiary amine .


Chemical Reactions Analysis

The specific chemical reactions involving Azapetine are not well-documented in the available literature .


Physical And Chemical Properties Analysis

Azapetine has a molar mass of 235.330 g·mol−1 . The exact physical and chemical properties of Azapetine are not well-documented in the available literature .

Scientific Research Applications

  • Vasodilator for Peripheral Vascular Diseases : Azapetine has been used in the treatment of various forms of peripheral vascular diseases, with observations on its side effects and dosage limits. It has shown effectiveness as a vasodilator in these conditions (Stallworth, Lee, & Jeffords, 1958).

  • Clinical Usefulness and Vascular Changes : A study evaluated the clinical usefulness of the parenteral form of azapetine, particularly focusing on vascular changes in the bulbar conjunctival vessels and comparing these to more indirect clinical methods of evaluating blood flow and vascular response in diseased extremities (Jeffords & Stallworth, 1956).

  • Treatment of Peripheral Arterial Disease : Azapetine was used in a study involving 52 patients with peripheral arterial disease, administered either orally or intravenously. The study reported improvements in circulation in extremities, evidenced by alleviation of symptoms and results of oscillometric readings, skin temperature recordings, and reflex skin temperature changes (Stallworth & Jeffords, 1956).

  • Inhibition of Monoamine Oxidase (MAO) : Azapetine was studied for its MAO-inhibiting activity, which was found to be weaker than that of pargyline. This research aimed to design a compound combining the structural features of azapetine with those of pargyline, both used as antihypertensives (Grunder, San, & Kaul, 1973).

  • Alpha-Adrenoreceptor Blocking Properties : Research on the binding of [3H]dihydroazapetine to alpha-adrenoreceptor-related proteins from rat vas deferens highlighted azapetine's potent alpha-adrenoreceptor blocking capabilities. This study used [3H]dihydroazapetine as a ligand to study the receptor in subcellular fractions containing membrane fragments (Ruffolo, Fowble, Miller, & Patil, 1976).

Safety And Hazards

The safety and hazards associated with Azapetine are not well-documented in the available literature .

properties

IUPAC Name

6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18/h2-10H,1,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGHGTMKALXFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-83-6 (phosphate[1:1]), 65-15-6 (hydrochloride)
Record name Azapetine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50163250
Record name Azapetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azapetine

CAS RN

146-36-1
Record name 6,7-Dihydro-6-(2-propen-1-yl)-5H-dibenz[c,e]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azapetine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azapetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13727
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azapetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZAPETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TTR0UA2KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azapetine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Azapetine
Reactant of Route 3
Reactant of Route 3
Azapetine
Reactant of Route 4
Azapetine
Reactant of Route 5
Azapetine
Reactant of Route 6
Azapetine

Citations

For This Compound
430
Citations
Y ISHIDA, Y SASAKI, Y KIMURA… - Journal of pharmacobio …, 1985 - jstage.jst.go.jp
… The pA 2 values for DA-VIII-Me, DA-VIII-allyl, DA-VII-Me and azapetine on the isolated rat vas … These results indicate that the apogalanthamine and azapetine analogs tested are more …
Number of citations: 29 www.jstage.jst.go.jp
JV Jeffords, JM Stallworth - Angiology, 1956 - search.ebscohost.com
… of intravascular agglutination following intravenously administered azapetine. 2. In every … flow following use of azapetine. 3. The response to intravenous azapetine was proportional to …
Number of citations: 4 search.ebscohost.com
JM Stallworth, JV Jeffords - Journal of the American Medical …, 1956 - jamanetwork.com
… azapetine, given either orally or intravenously. The oral dosage was 75 or 100 mg. per day; the intravenous dosage was 1 mg. of azapetine … on the use of azapetine over a period of 18 …
Number of citations: 7 jamanetwork.com
J Vernon Jeffords, J Manly Stallworth - Angiology, 1956 - journals.sagepub.com
… of the parenteral form of azapetine and compare the vascular … The anti-epinephrine properties of azapetine were first … Green and DuBose (7) have used azapetine intravenously as …
Number of citations: 0 journals.sagepub.com
PC Ruenitz, TP McLENNON, LA Sternson - Drug Metabolism and …, 1979 - ASPET
The biotransformation of azapetine (I) to a lactam metabolite, oxazapetine (II), has been investigated in rat and rabbit hepatic subcellular fractions. In the presence of NADPH, II was …
Number of citations: 9 dmd.aspetjournals.org
CE Rapela, HD Green - Journal of Pharmacology and Experimental …, 1961 - ASPET
… and phenoxybenzamine; the corresponding doses of azapetine were 3 to 30 times those of … of Dibozane but disappeared with the largest doses of phenoxybenzamine and azapetine. …
Number of citations: 17 jpet.aspetjournals.org
S Silvestri, G Taponeco - Journal of Chromatography A, 1968 - Elsevier
A method is described for the gas chromatographic separation and quantitative determination of azapetine phosphate and phenoxybenzamine hydrochloride in pharmaceutical …
Number of citations: 1 www.sciencedirect.com
JO Mullen, JR Fouts - Biochemical Pharmacology, 1965 - Elsevier
… , phentolamine, phenoxybenzamine, azapetine, and yohimbine prolonged hexobarbital … with hydralazine, phentolamine, phenoxybenzamine, and azapetine. Only the last four of the six …
Number of citations: 22 www.sciencedirect.com
EC Hwang, MH Van Woert - Pharmacology Biochemistry and Behavior, 1979 - Elsevier
… Therefore, the effect of another alpha-adrenergic receptor blocker azapetine was measured in the 5 tremor models. Azapetine … However, pretreatment with the combination of azapetine …
Number of citations: 17 www.sciencedirect.com
KM MacLeod, CA Krueger, D Smith… - Canadian Journal of …, 1980 - cdnsciencepub.com
… and azapetine … ; l'azapetine n'a pas d'effet antagoniste alors yue celui de la tolazoline est faible. Concernant %e systeme H, du ventricule droit du cobaye, la phentolamine et l'azapetine …
Number of citations: 5 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.